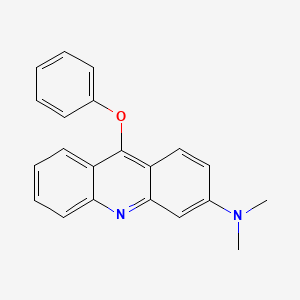

N,N-Dimethyl-9-phenoxyacridin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

61078-27-1 |

|---|---|

Molecular Formula |

C21H18N2O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N,N-dimethyl-9-phenoxyacridin-3-amine |

InChI |

InChI=1S/C21H18N2O/c1-23(2)15-12-13-18-20(14-15)22-19-11-7-6-10-17(19)21(18)24-16-8-4-3-5-9-16/h3-14H,1-2H3 |

InChI Key |

SDYQDOHWGYURKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=NC3=CC=CC=C3C(=C2C=C1)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N,n Dimethyl 9 Phenoxyacridin 3 Amine

Precursor Synthesis and Intermediate Chemistry

The assembly of the target molecule is contingent upon the successful synthesis of key precursors for the acridine (B1665455) ring and the subsequent functional moieties.

The construction of the tricyclic acridine core is a fundamental step in the synthesis of N,N-Dimethyl-9-phenoxyacridin-3-amine. Historically, methods such as the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids using zinc chloride, have been employed. wikipedia.orgpharmaguideline.com A more common and versatile approach begins with the synthesis of N-phenylanthranilic acid. This intermediate is typically prepared through a copper-catalyzed Ullmann condensation of o-chlorobenzoic acid and aniline (B41778). wikipedia.orgnih.gov

Once N-phenylanthranilic acid is obtained, it undergoes cyclization to form an acridone (B373769) intermediate. This transformation is commonly achieved by heating with a dehydrating agent like sulfuric acid or, more frequently, phosphorus oxychloride (POCl₃). pharmaguideline.com The subsequent treatment of the acridone with POCl₃ or a mixture of phosphorus halides converts the carbonyl group at the 9-position into a reactive chloro-substituent, yielding the crucial intermediate, 9-chloroacridine (B74977). orgsyn.orgresearchgate.net This intermediate is pivotal for introducing the phenoxy group via nucleophilic substitution.

For the specific synthesis of this compound, a precursor bearing a nitrogen functionality at the 3-position is required. One established method to obtain a 3-aminoacridine precursor involves using the commercially available 3,6-diaminoacridine (proflavine). publish.csiro.au Proflavine can be selectively mono-acetylated, followed by diazotization of the remaining free amino group and subsequent reduction with hypophosphorous acid to remove it. publish.csiro.au The final hydrolysis of the acetamido group yields 3-aminoacridine. publish.csiro.au This 3-aminoacridine can then be converted to a 3-amino-9-chloroacridine intermediate through similar methods used for the unsubstituted acridine.

Table 1: Common Methods for Acridine Precursor Synthesis

| Precursor/Intermediate | Starting Materials | Key Reagents | Method | Reference |

| N-phenylanthranilic acid | o-chlorobenzoic acid, Aniline | Copper, Sodium Acetate, DMF | Ullmann-Goldberg Reaction | researchgate.net |

| 9-Chloroacridine | N-phenylanthranilic acid | Phosphorus oxychloride (POCl₃) | Cyclization/Chlorination | orgsyn.org |

| 3-Aminoacridine | 3,6-Diaminoacridine (Proflavine) | Acetic anhydride, NaNO₂, H₃PO₂ | Acetylation, Diazotization, Reduction, Hydrolysis | publish.csiro.au |

The phenoxy moiety is typically introduced using phenol (B47542) as the nucleophile. orgsyn.org Phenol is a readily available commercial reagent. In the context of the synthesis, it is often used in excess or in the presence of a base to generate the more nucleophilic phenoxide ion, which then attacks the electrophilic 9-position of a 9-chloroacridine intermediate. orgsyn.orgnih.gov

The dimethylamine (B145610) group at the 3-position is installed on the acridine core. This can be achieved through reductive amination of a 3-aminoacridine precursor with formaldehyde (B43269) and a reducing agent. researchgate.net Alternatively, direct alkylation of the 3-amino group with an appropriate methylating agent can be performed. The synthesis of N,N-dimethyl tertiary amines is a well-established transformation in organic chemistry, with various methods available. researchgate.net

Core Synthetic Pathways for this compound

The core synthesis converges on the assembly of the precursors into the final product. The most direct pathway involves the nucleophilic substitution of a 3-substituted-9-chloroacridine. A plausible synthetic route would start with 3-amino-9-chloroacridine. This intermediate is reacted with phenol, typically by heating in an excess of phenol which can also act as the solvent, to displace the chloride at the 9-position and form 3-amino-9-phenoxyacridine. orgsyn.orgacs.org The final step would be the dimethylation of the 3-amino group to yield this compound.

Several key mechanisms underpin the synthesis of the target compound.

Ullmann Condensation: The formation of the N-phenylanthranilic acid precursor often follows an Ullmann-type reaction mechanism. wikipedia.orgslideshare.net This copper-catalyzed reaction involves the coupling of an aryl halide (o-chlorobenzoic acid) with an amine (aniline). The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond. wikipedia.org

Electrophilic Cyclization: The conversion of N-phenylanthranilic acid to acridone in the presence of POCl₃ proceeds via an electrophilic aromatic substitution mechanism. The phosphorus oxychloride activates the carboxylic acid, forming a highly electrophilic acylium ion or a related species. This electrophile then attacks the adjacent phenyl ring, leading to intramolecular cyclization. Subsequent dehydration and tautomerization yield the acridone. The conversion to 9-chloroacridine involves the reaction of the acridone tautomer (9-hydroxyacridine) with POCl₃.

Nucleophilic Aromatic Substitution (SNAr): The introduction of the phenoxy group at the 9-position of the acridine ring is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net The acridine ring system, particularly when protonated or with the nitrogen atom acting as an electron sink, is sufficiently electron-deficient to be susceptible to nucleophilic attack. The chloride ion at the 9-position is a good leaving group. The reaction proceeds through a Meisenheimer-like intermediate, where the phenoxide ion adds to the 9-position, followed by the elimination of the chloride ion to restore aromaticity. researchgate.net

Buchwald-Hartwig Amination: While SNAr is common, modern cross-coupling methods like the Palladium-catalyzed Buchwald-Hartwig amination offer an alternative for forming C-N bonds. wikipedia.orgorganic-chemistry.orgrug.nllibretexts.org This reaction could be employed, for example, in coupling an amine to a 3-haloacridine precursor, providing a powerful and general method for derivatization. researchgate.netnih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates.

For the cyclization of N-phenylanthranilic acid and subsequent chlorination, the reaction is typically performed in neat phosphorus oxychloride (POCl₃) at reflux temperatures. researchgate.net The reaction time can range from 8 to 12 hours. researchgate.net The use of freshly distilled POCl₃ under a nitrogen atmosphere can improve yields by preventing side reactions caused by moisture or impurities.

The nucleophilic substitution of 9-chloroacridine with phenols is often carried out by heating the reactants together, where phenol can serve as both reactant and solvent. orgsyn.org The temperature is typically raised to 100-120°C. orgsyn.org The addition of a base is not always necessary when using excess phenol, but in other solvents like DMF, a base such as triethylamine (B128534) may be added to facilitate the reaction. researchgate.net Yields for this step are generally moderate to good.

Table 2: Example Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Cyclization/Chlorination | N-phenylanthranilic acid | POCl₃ | Neat | Reflux | 82-85% | |

| Phenoxylation | 9-chloroacridine, Phenol | - | Phenol | 120°C | ~70% | orgsyn.orgacs.org |

| Amination | 9-chloroacridine, Aromatic Amine | - | Phenol | 100°C | 86-90% |

Post-Synthetic Modification and Functionalization of this compound

Once synthesized, this compound can be further modified to generate a library of related compounds. The acridine ring system is susceptible to electrophilic substitution, although the conditions must be carefully controlled due to the presence of the activating amino group and the deactivating nature of the heterocyclic nitrogen atom. pharmaguideline.com Reactions could potentially occur on the unsubstituted positions of the acridine core or on the phenoxy ring.

Functionalization can also be achieved by utilizing derivatives of the starting materials. For instance, using substituted phenols in the SNAr reaction with 3-dimethylamino-9-chloroacridine would directly lead to a variety of analogs with different substitution patterns on the phenoxy ring. nih.govnih.gov Similarly, modifications to the N,N-dimethylamino group are conceivable, although this group is generally robust. The development of solid-phase synthesis methods for 9-aminoacridine (B1665356) derivatives allows for the rapid generation of new compounds for screening and evaluation. google.com

Chemical Transformations at the Acridine Core

The tricyclic acridine system is a robust aromatic structure, yet it is amenable to several chemical transformations that allow for the introduction of diverse functionalities. The reactivity of the core is influenced by the electronic properties of its existing substituents. In this compound, the potent electron-donating dimethylamino group at the C-3 position significantly activates the ring system towards electrophilic attack, particularly at the ortho and para positions (C-2 and C-4).

Electrophilic Aromatic Substitution: The acridine nucleus generally undergoes electrophilic substitution at the 2- or 7-positions. However, the presence of the strongly activating 3-dimethylamino group directs incoming electrophiles preferentially to the C-2 and C-4 positions. Reactions such as nitration, halogenation, and sulfonation can be employed to functionalize the core, provided that the reaction conditions are controlled to avoid undesired side reactions.

Nucleophilic Substitution: The C-9 position of the acridine ring is inherently electron-deficient and thus highly susceptible to nucleophilic attack. While this position is occupied by a phenoxy group in the target molecule, this group can itself be displaced by stronger nucleophiles under certain conditions, allowing for the introduction of other functionalities such as amino or thioether groups.

Oxidation and Reduction: The acridine core can undergo oxidation and reduction reactions. Oxidation, typically with reagents like potassium dichromate in acetic acid, can convert the acridine to the corresponding acridone. Conversely, the acridine system can be selectively reduced. Catalytic hydrogenation may reduce the peripheral benzene (B151609) rings, while chemical reduction using agents like zinc in hydrochloric acid tends to reduce the central pyridine (B92270) ring, yielding a 9,10-dihydroacridine (B10567) derivative.

Table 1: Potential Chemical Transformations of the Acridine Core

| Transformation Type | Reagents and Conditions | Expected Position of Attack | Resulting Structure |

| Nitration | HNO₃ / H₂SO₄ | C-2, C-4 | Nitro-substituted acridine core |

| Halogenation | Br₂ / FeBr₃ or NBS | C-2, C-4 | Bromo-substituted acridine core |

| Oxidation | K₂Cr₂O₇ / CH₃COOH | C-9 | Acridone derivative |

| Reduction | Zn / HCl | C-9, N-10 | 9,10-Dihydroacridine derivative |

| Nucleophilic Substitution | R-NH₂ | C-9 (Displacement of phenoxy) | 9-Aminoacridine derivative |

Modifications of the Phenoxy Moiety

The phenoxy group at the C-9 position provides another site for derivatization. The phenyl ring of this moiety can undergo electrophilic aromatic substitution, with the ether oxygen atom acting as an activating, ortho-para directing group. This allows for the introduction of substituents at the 2'-, 4'-, and 6'-positions of the phenoxy ring.

Research on related compounds has demonstrated the synthesis of 9-phenoxyacridine (B3049667) derivatives bearing various substituents on the phenoxy ring, such as formyl groups. nih.govnih.gov This indicates the feasibility of performing reactions like Friedel-Crafts acylation, nitration, or halogenation on the pendant phenyl ring. Such modifications can be used to tune the electronic and steric properties of the molecule. For instance, introducing a 4'-formyl group provides a chemical handle for further synthetic elaborations. nih.gov

Table 2: Potential Modifications of the Phenoxy Moiety

| Reaction Type | Reagents and Conditions | Expected Position of Attack | Resulting Moiety |

| Nitration | HNO₃ / H₂SO₄ | 4'-position (para), 2'-position (ortho) | Nitrophenoxy group |

| Bromination | Br₂ / FeBr₃ | 4'-position (para) | Bromophenoxy group |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4'-position (para) | Acylphenoxy group |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 4'-position (para) | Alkylphenoxy group |

Derivatization of the Dimethylamine Group

The tertiary amine functionality of the dimethylamino group at C-3 offers several avenues for derivatization. Its reactivity is analogous to that of other N,N-dimethylaniline compounds. wikipedia.org

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered electronic and solubility properties.

Quaternization: As a nucleophile, the tertiary amine can react with alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. wikipedia.org This introduces a permanent positive charge to the molecule, significantly impacting its biological and physicochemical characteristics.

Demethylation: The N,N-dimethylamino group can undergo demethylation to yield the corresponding secondary (methylamino) or primary (amino) amine. This can be accomplished through various reagents known to effect N-dealkylation. The resulting primary or secondary amines can then be used as handles for further functionalization, for example, through acylation or reductive amination to introduce different alkyl groups. Complex reactions with peroxides have been shown to lead to demethylation products like formaldehyde and methylaniline in N,N-dimethylaniline models. cdnsciencepub.com

Table 3: Potential Derivatizations of the Dimethylamine Group

| Derivatization Type | Reagents and Conditions | Resulting Functional Group |

| N-Oxidation | H₂O₂ or m-CPBA | Dimethylamine N-oxide |

| Quaternization | CH₃I or other alkyl halides | Trimethylammonium salt |

| Demethylation | Various demethylating agents | N-methylamino or amino group |

Stereoselective Synthesis Approaches for this compound

The parent compound, this compound, is a planar and achiral molecule. As such, its synthesis does not require stereoselective control. However, stereoselective synthesis becomes a critical consideration when preparing chiral derivatives of this scaffold. Chirality can be introduced into the molecule in several ways:

Introduction of Chiral Substituents: A chiral center can be incorporated into any of the substituents attached to the acridine core, the phenoxy moiety, or as part of the N-alkyl groups. For example, if the demethylated 3-amino derivative were to be alkylated with a chiral reagent, a pair of diastereomers would be formed.

Atropisomerism: It is conceivable that derivatives with sufficiently bulky substituents at the positions ortho to the connecting bonds (e.g., at C-1 on the acridine and C-2' on the phenoxy ring) could exhibit hindered rotation, leading to stable, separable atropisomers. Stereoisomerism in biphenyl (B1667301) compounds due to restricted rotation is a well-known phenomenon. carewellpharma.in

Reduction of the Core: Reduction of the aromatic acridine core can generate one or more stereocenters in the resulting saturated or partially saturated ring system.

While specific stereoselective syntheses for derivatives of this compound are not extensively documented, strategies developed for other heterocyclic systems could be adapted. For instance, highly enantioselective methods for the synthesis of chiral pyridines have been developed using a combination of Lewis acid activation and a copper catalyst with a chiral diphosphine ligand. nih.govresearchgate.net A similar catalytic asymmetric approach could potentially be applied to a suitably functionalized acridine precursor to install a chiral side chain with high enantiomeric excess.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 9 Phenoxyacridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of N,N-Dimethyl-9-phenoxyacridin-3-amine. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete structural map can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the acridine (B1665455) core, the phenoxy substituent, and the N,N-dimethylamino group. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effects of the ring currents. The six protons of the dimethylamino group would likely appear as a sharp singlet further upfield (around 3.0 ppm).

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the aromatic rings are expected in the 110-160 ppm range, while the methyl carbons of the dimethylamino group would be found at a much higher field (around 40-45 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on the chemical structure. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N(CH₃)₂ | ~3.1 (singlet, 6H) | ~40.5 |

| Aromatic C-H (Acridine) | 7.0 - 8.2 (multiplets) | 115 - 150 |

| Aromatic C-H (Phenoxy) | 6.9 - 7.5 (multiplets) | 120 - 130 |

| Quaternary Aromatic C | - | 125 - 160 |

To unequivocally assign each predicted signal, multi-dimensional NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

COSY (¹H-¹H Correlation): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of adjacent protons on the acridine and phenoxy rings, helping to differentiate between the various aromatic multiplets.

HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (¹H-¹³C Multiple-Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the protons of the N-methyl groups would show an HMBC correlation to the C3 carbon of the acridine ring.

The structure of this compound suggests the possibility of hindered rotation (atropisomerism) around the C9-O single bond that connects the acridine core to the phenoxy ring. At room temperature, this rotation may be fast on the NMR timescale, resulting in sharp, averaged signals for the phenoxy group protons.

Dynamic NMR spectroscopy, involving the acquisition of spectra at various temperatures, could probe this conformational behavior. Upon cooling, if the rotational energy barrier is significant, the rotation could slow down, leading to the decoalescence of specific NMR signals into multiple, distinct peaks representing different conformational states. Such an analysis would provide valuable data on the rotational energy barrier and the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula: C₂₁H₁₈N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Expected Molecular Ion (M⁺): 314.1419 g/mol

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the ether bond and bonds adjacent to the amino group.

Predicted Mass Spectrometry Fragmentation (Note: These are plausible fragments based on chemical principles.)

| m/z (mass/charge) | Identity | Plausible Origin |

| 314.14 | [M]⁺ | Molecular Ion |

| 299.12 | [M-CH₃]⁺ | Loss of a methyl radical from the dimethylamino group |

| 221.08 | [M-C₆H₅O]⁺ | Cleavage and loss of the phenoxy radical |

| 93.03 | [C₆H₅O]⁺ | Phenoxy cation |

| 44.05 | [C₂H₆N]⁺ | Dimethylaminyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: Provides information on polar functional groups. Key expected absorptions include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic rings, C-N stretching from the dimethylamino group, and the characteristic asymmetric and symmetric C-O-C stretching from the aryl ether linkage.

Raman Spectroscopy: Complements FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing the vibrations of the aromatic carbon skeleton.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| C-N (amine) | Stretch | 1360 - 1250 |

| C-O-C (aryl ether) | Asymmetric Stretch | 1270 - 1230 |

| C-O-C (aryl ether) | Symmetric Stretch | 1050 - 1010 |

Advanced Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using UV-visible absorption and fluorescence emission spectroscopy. The extended π-conjugated system of the acridine core is expected to give rise to strong electronic transitions.

The UV-visible absorption spectrum is predicted to show intense bands corresponding to π→π* transitions within the acridine chromophore. The presence of the electron-donating dimethylamino group and the phenoxy group can modulate the energies of these transitions, typically causing a shift to longer wavelengths (a bathochromic shift) compared to the unsubstituted acridine parent molecule.

Given its rigid, planar, and highly conjugated structure, the molecule is expected to be fluorescent, emitting light upon excitation at its absorption wavelengths.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. This compound possesses an electron-donating group (-N(CH₃)₂) and an electron-accepting acridine core, leading to a significant dipole moment that increases upon electronic excitation.

This charge-transfer character makes its photophysical properties highly sensitive to the solvent environment. In solvatochromic studies, the absorption and emission spectra would be recorded in a range of solvents with varying polarities.

Absorption (Solvatochromism): A slight shift in the absorption maximum is expected, but the effect is often more pronounced in emission.

Emission (Solvatochromism): A significant red-shift (bathochromic shift) of the emission maximum is anticipated as solvent polarity increases. This is because more polar solvents provide greater stabilization for the highly polar excited state, lowering its energy and thus the energy of the emitted photon. This relationship is often described by the Lippert-Mataga equation.

Hypothetical Solvatochromic Data

| Solvent | Polarity Index (E_T(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |

| Toluene | 33.9 | ~390 | ~450 | ~60 |

| Tetrahydrofuran (THF) | 37.4 | ~392 | ~475 | ~83 |

| Acetonitrile | 45.6 | ~395 | ~510 | ~115 |

| Methanol | 55.4 | ~398 | ~535 | ~137 |

Quantum Yield Determinations and Lifetime Measurements

The photophysical properties of acridine derivatives are of significant interest due to their widespread applications in fluorescence probing and materials science. While specific quantum yield data for this compound are not extensively reported in the literature, the fluorescence characteristics can be inferred from studies on closely related aminoacridine compounds.

Fluorescence lifetime measurements, in particular, provide critical information about the excited state dynamics of a fluorophore. For instance, studies on 9-aminoacridine (B1665356) have revealed complex fluorescence decay profiles, often resolvable into multiple exponential components. When interacting with DNA, 9-aminoacridine exhibits lifetimes that can be resolved into three components, with values in the ranges of 1.6–2.4 ns, 11–13 ns, and 27–29 ns, corresponding to different binding environments. oup.com The monomeric form of 9-aminoacridine in solution typically has a fluorescence lifetime of around 16 ns, which can increase to as long as 24 ns upon forming excimer complexes in certain environments, such as within lipid vesicles. nih.gov

Furthermore, the introduction of different substituents on the acridine ring is known to modulate the fluorescence lifetime. For example, a novel long-lifetime fluorescence reporter based on 9-aminoacridine was designed to have its lifetime modulated when in proximity to a tryptophan residue, highlighting the sensitivity of the acridine core's excited state to its local environment. researchgate.net For 7-(dimethylamino)acridon-2-ylalanine, a related fluorescent amino acid, the lifetime was measured to be 12.9 ns in a mixed solvent system. nih.gov These values for related aminoacridine systems suggest that this compound would also be expected to exhibit a relatively long fluorescence lifetime, likely in the nanosecond range, which would be sensitive to solvent polarity and specific molecular interactions.

Table 1: Illustrative Fluorescence Lifetimes of Related Acridine Derivatives

| Compound | Conditions | Lifetime (τ) in ns |

| 9-Aminoacridine (monomer) | Lipid Vesicles | ~16 |

| 9-Aminoacridine (excimer) | Lipid Vesicles | up to 24 |

| 9-Aminoacridine | Bound to DNA (AT-rich) | 1.6–2.4, 11–13, 27–29 |

| 7-(dimethylamino)acridon-2-ylalanine | 50:50 CH3CN/PBS | 12.9 |

X-ray Crystallography for Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of structurally similar compounds, such as 9-phenylacridine, offers valuable insights into the likely conformation.

In the crystal structure of 9-phenylacridine, the acridine and phenyl rings are both planar. researchgate.net A key structural feature is the significant twist between the plane of the acridine ring and the plane of the substituent at the 9-position. For 9-phenylacridine, the angle between the normal to the least-squares plane of the acridine ring and that of the phenyl ring is 76°. researchgate.net This substantial dihedral angle is a common feature in 9-substituted acridines and is attributed to steric hindrance between the substituent and the hydrogens on the acridine core.

It is highly probable that this compound would adopt a similar conformation, with the phenoxy group being significantly twisted out of the plane of the acridine moiety. The presence of the N,N-dimethylamino group at the 3-position is expected to influence the crystal packing through intermolecular interactions, but it is unlikely to significantly alter the fundamental twisted geometry of the 9-phenoxy group.

Table 2: Crystallographic Data for the Related Compound 9-Phenylacridine

| Parameter | Value |

| Chemical Formula | C19H13N |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.574 (2) |

| b (Å) | 17.862 (2) |

| c (Å) | 9.126 (2) |

| β (°) | 107.723 (8) |

| Volume (ų) | 1331.2 (8) |

Data from the crystallographic study of 9-phenylacridine, provided for structural comparison. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The this compound molecule itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by modification of the phenoxy group or the dimethylamino group, the resulting derivatives would be amenable to study by CD spectroscopy.

While there are no specific reports on the chiroptical properties of chiral derivatives of this compound, studies on other chiral acridine systems demonstrate the utility of this technique. For example, the interaction of achiral acridine dyes with chiral macromolecules like DNA can induce a CD signal. acs.org Furthermore, synthetic studies on novel 3,9-disubstituted acridines have employed circular dichroism to investigate their binding to DNA, a chiral polymer. nih.govnih.gov These studies show that the acridine chromophore is a sensitive reporter for its chiral environment. Therefore, it can be anticipated that chiral derivatives of this compound would exhibit characteristic CD spectra that could be used to elucidate their stereochemical properties and interactions with other chiral molecules.

Theoretical and Computational Investigations of N,n Dimethyl 9 Phenoxyacridin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like acridine (B1665455) derivatives. nih.govresearchgate.net DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure and can compute a wide range of chemical properties.

For instance, in studies of related 9-anilinoacridine (B1211779) derivatives, DFT has been used to perform full geometry optimizations and to understand their reactive nature. researchgate.net Similarly, DFT calculations on derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been used to substantiate their geometries and electronic characteristics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.netresearchgate.net This method is particularly valuable for predicting electronic absorption spectra (like UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net TD-DFT analysis can provide insights into the nature of these transitions, such as identifying them as intramolecular charge transfer (ICT) events, which is a common feature in donor-acceptor molecules. researchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: Acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap. nih.gov This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and can be more easily excited. nih.gov In contrast, a large gap implies high stability and low reactivity. nih.gov For acridine derivatives, which are known for their ability to intercalate with DNA, the distribution and energy of these orbitals are key to understanding their mechanism of action. nih.govnih.gov

The table below illustrates typical parameters calculated from a HOMO-LUMO analysis, although specific values for N,N-Dimethyl-9-phenoxyacridin-3-amine would require a dedicated computational study.

| Parameter | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity and electronic excitation energy. |

| Chemical Hardness (η) | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electronegativity (χ) | χ | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω | μ² / (2η) | Measures the energy stabilization when acquiring electrons. |

This table is interactive. Users can sort columns to compare parameters.

Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. researchgate.netnih.gov These maps are invaluable for understanding intermolecular interactions, predicting reaction sites, and analyzing charge distribution. researchgate.net

In an MEP map:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and favorable for nucleophilic attack.

Green regions represent neutral or areas with near-zero potential.

For acridine derivatives, MEP maps can identify the most electronegative or electropositive sites. For example, the nitrogen atom within the acridine ring is often a site of negative potential, making it a key interaction point. researchgate.net Analysis of MEP maps can help predict how this compound might interact with biological targets like DNA or proteins. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility and time-dependent behavior of molecules.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers or rotamers) that a molecule can adopt due to rotation around its single bonds. researchgate.net For this compound, rotation around the C-O bond connecting the phenoxy group to the acridine core is of particular interest. DFT calculations can be used to determine the relative energies of different conformers, identifying the most stable (lowest energy) conformation.

Molecular Dynamics (MD) simulations track the movements of atoms and molecules over time based on classical mechanics. mdpi.com These simulations provide a detailed picture of a molecule's behavior in a specific environment, such as in a solvent like water or interacting with a biological macromolecule. researchgate.net For related spiro-acridine derivatives, MD simulations have been used to highlight the stability of ligand-protein complexes. mdpi.com An MD simulation of this compound could reveal its preferred conformations in solution and the dynamics of its interactions with other molecules.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties from fundamental principles, which can be used to interpret and validate experimental data. researchgate.netsemanticscholar.org

Using TD-DFT, it is possible to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum of a molecule. researchgate.netresearchgate.net This allows for the assignment of specific absorption bands to particular electronic transitions (e.g., π → π* or n → π*). Similarly, vibrational frequencies can be calculated using DFT, which corresponds to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed spectra with experimental results serves as a powerful validation of the calculated molecular structure. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, aiding in the structural elucidation of complex molecules. semanticscholar.org

Computational Prediction of Reactivity and Stability Profiles

DFT calculations provide a suite of "reactivity descriptors" that quantify and predict the chemical reactivity and stability of a molecule. nih.govresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key global reactivity descriptors include chemical hardness, chemical potential, and the electrophilicity index, as detailed in the table in section 4.1.2. In a study of 9-anilinoacridine derivatives, these descriptors were calculated to understand the reactive nature of the compounds. researchgate.net Additionally, local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, these calculations could predict which atoms are most likely to participate in chemical reactions, providing a theoretical basis for its stability and potential metabolic pathways.

Reactivity, Stability, and Mechanistic Insights of N,n Dimethyl 9 Phenoxyacridin 3 Amine

Photoreactivity and Photodegradation Mechanisms

The photoreactivity of acridine (B1665455) derivatives is a subject of significant interest due to their use in various applications, including as fluorescent probes and photosensitizers. While specific studies on N,N-Dimethyl-9-phenoxyacridin-3-amine are limited, the photochemical behavior of the acridine core and related amine-substituted aromatics provides insights into its likely photoreactivity. The degradation of amines in the atmosphere is often dominated by reactions with hydroxyl radicals, with photochemical reactivity being among the highest for volatile organic compounds. For instance, dimethylamine (B145610) (DMA) has a half-life of less than 2 hours under noontime atmospheric conditions. researchgate.net

Upon exposure to light, acridine derivatives can be excited to singlet and triplet states. The triplet state of acridine is known to react with oxygen, which can lead to photo-oxidation. In the presence of amines, photoamination of arenes can be initiated by electron transfer from the excited arene to a sensitizer, generating a cation radical of the arene. This radical can then undergo nucleophilic addition by the amine. rsc.org

The photodegradation of this compound is likely to involve the generation of active transient species. For related compounds, pulse radiolysis and laser flash photolysis have been used to identify radical anions and neutral radicals. nih.gov These reactive intermediates can then participate in further reactions, leading to the degradation of the parent molecule. The specific photodegradation pathways would depend on the environmental conditions, such as the presence of oxygen and the nature of the solvent.

Electrochemical Behavior and Redox Processes

The electrochemical properties of acridine derivatives are crucial for understanding their mechanism of action in various biological and chemical systems. The redox behavior of these compounds is often investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

For 9-anilinoacridines, which are structurally related to this compound, facile and chemically reversible two-electron oxidation to quinone diimines has been observed, particularly for those with a 1'-NHR substituent on the anilino ring. nih.gov The redox potentials of these compounds are influenced by the electronic properties of the substituents. Electron-donating groups generally facilitate oxidation. nih.gov However, substituents on the acridine ring itself have been found to have a minimal effect on the redox potentials, suggesting limited electronic transmission between the acridine and aniline (B41778) rings. nih.gov

The oxidation of acridine derivatives can be an irreversible, diffusion-controlled process. bg.ac.rs For some acridinedione dyes, the nature of the substituent at the 9-position can significantly influence the oxidation potential, with steric factors playing a role. acs.org The oxidation can involve the lone pair of electrons on a heteroatom, leading to the formation of an oxidation peak in the voltammogram. acs.org The electrochemical oxidation of related heterocyclic compounds like guanine (B1146940) has been shown to be a complex multi-electron and multi-proton process. nih.gov

Based on these findings for related compounds, the electrochemical behavior of this compound is expected to involve oxidation processes centered on the acridine nitrogen and the exocyclic amine group. The presence of the electron-donating dimethylamino group at the 3-position would likely lower the oxidation potential compared to the unsubstituted acridine core.

Table 1: Redox Potentials of Selected Acridine Derivatives

| Compound/Derivative Class | Redox Process | Potential (E1/2) | Notes |

| 9-Anilinoacridines | 2e- Oxidation | Varies with substituent | Electron-donating groups facilitate oxidation. nih.gov |

| Acridinedione (ADR1, PET dye) | Oxidation | +0.54 V | In aqueous medium. acs.org |

| Acridinedione (ADR1, PET dye) | Reduction | -0.25 V | In aqueous medium. acs.org |

| Acridinedione (ADR2, non-PET) | Oxidation | +0.05 V and +0.90 V | In nonaqueous solvents. acs.org |

This table is generated based on data for structurally related compounds and is for illustrative purposes.

Acid-Base Properties and Tautomerism Studies

The acid-base properties of this compound are determined by the basicity of the nitrogen atoms in the acridine ring and the dimethylamino substituent. Acridines are weakly basic compounds, and their protonation can significantly alter their electronic characteristics and solubility. nih.govrsc.org The pKa value is a key parameter that quantifies the acidity or basicity of a molecule. alfa-chemistry.com For the parent acridine molecule, a pKa value is listed in compiled data. organicchemistrydata.orgkyoto-u.ac.jp

Tautomerism is another important aspect of the chemistry of amino-substituted acridines. Acridin-9-amines can exist in both amino and imino tautomeric forms. nih.gov The equilibrium between these forms can be influenced by the solvent polarity and the nature of the substituents. nih.gov For some N-substituted acridin-9-amines, the imino form is predominant in the ground state, while the amino form may be more stable in the excited state. nih.gov This potential for tautomeric transformation makes these compounds sensitive spectral probes for their environment. nih.gov

While specific pKa and tautomerism studies for this compound were not found, the general behavior of related acridine derivatives suggests that it will exhibit basic properties and may undergo tautomeric equilibria, particularly if protonated.

Chemical Stability under Varying Environmental Conditions

The chemical stability of this compound is a critical factor for its storage and application. The stability of amine compounds can be affected by factors such as temperature, pH, and the presence of oxidizing agents.

Thermal degradation of amines can occur at elevated temperatures, leading to the formation of higher molecular weight products through condensation mechanisms. semanticscholar.org For some amine-cured epoxy resins, thermal degradation in a vacuum has been shown to produce a variety of volatile and condensable products. researchgate.net In the context of CO2 capture solvents, the thermal degradation of amines is a significant concern, with studies showing that the degradation rates are temperature-dependent. uky.edu

The stability of molecules can also be highly dependent on the pH of the solution. For some pharmaceutical compounds, stability is highest in the mid-pH range and decreases at low (<3) and high (>8) pH. nih.gov The degradation mechanism in such cases may not be a specific acid/base-catalyzed reaction. nih.gov

The stability of amines in the presence of other chemicals is also important. For instance, the degradation of tertiary amines by nitric acid has been shown to be slow at lower temperatures but rapid above 100°C. iaea.org The photolytic stability of amines in the presence of nitric acid has been reported to be relatively good. iaea.org

Given the presence of both an amine and a phenoxy group, the stability of this compound will be influenced by the lability of the C-O and C-N bonds under various conditions. Hydrolysis of the phenoxy group could be a potential degradation pathway, analogous to the hydrolysis of related compounds.

Mechanistic Investigations of Selected Chemical Reactions

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and for the rational design of new synthetic routes. While specific mechanistic studies on this compound are scarce, insights can be gained from related systems.

The synthesis of related compounds often involves nucleophilic substitution reactions. For example, the synthesis of N,N-dimethyl-3-phenoxyquinoxalin-2-amine involves the stepwise displacement of chloro groups by nucleophiles. mdpi.com A similar nucleophilic aromatic substitution mechanism is likely involved in the synthesis of this compound from a suitable 9-substituted acridine precursor.

The mechanism of photoamination of arenes in the presence of m-dicyanobenzene has been studied in detail. rsc.org The process is initiated by an electron transfer from the excited arene to the sensitizer, forming an arene cation radical. This is followed by a nucleophilic addition of an amine to the cation radical. The rate of this nucleophilic addition is dependent on the nature of the amine. rsc.org

The oxidation of acridine can be modeled to understand the reaction mechanism. researchgate.net In the case of electrochemical oxidation of related heterocyclic compounds, the mechanism can be complex, involving multiple electron and proton transfers, with the possibility of a change in the rate-determining step depending on the experimental conditions. nih.gov

Advanced Applications and Functional Materials Integration Non Biological Focus

Development as a Fluorescent Probe or Label in Non-Biological Systems

The acridine (B1665455) scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent sensors. The introduction of an electron-donating dimethylamino group at the 3-position and a phenoxy group at the 9-position is expected to modulate the electronic and photophysical properties of the acridine core, making it sensitive to its microenvironment.

Derivatives of 9-phenoxyacridine (B3049667) have been investigated for their ability to act as chemosensors for various analytes. The nitrogen atom in the acridine ring and the oxygen of the phenoxy group can act as binding sites for metal ions and other electrophilic species. The binding of an analyte can lead to changes in the fluorescence emission of the molecule, such as quenching or enhancement, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response forms the basis of a sensing mechanism.

For instance, related acridine derivatives have been shown to be effective in detecting metal ions in aqueous solutions. The sensitivity and selectivity of such sensors can be tuned by modifying the substituents on the acridine core. In the case of N,N-Dimethyl-9-phenoxyacridin-3-amine, the dimethylamino group would likely enhance the electron density of the acridine system, potentially increasing its sensitivity towards electron-deficient analytes.

Table 1: Potential Environmental Sensing Applications for Acridine-Based Fluorescent Probes

| Analyte Category | Sensing Mechanism | Potential Application |

|---|---|---|

| Heavy Metal Ions | Chelation leading to fluorescence quenching or enhancement. | Monitoring of industrial wastewater and drinking water quality. |

| Organic Pollutants | Host-guest interactions or specific chemical reactions. | Detection of pesticides or volatile organic compounds (VOCs). |

In materials science, fluorescent probes are valuable for visualizing the microstructure and dynamics of polymers, gels, and other materials. The anticipated solvatochromic properties of this compound, where its fluorescence spectrum changes with the polarity of the surrounding medium, could be exploited for this purpose. When incorporated into a polymer matrix, changes in the local environment, such as those occurring during curing, degradation, or mechanical stress, could be monitored through changes in the fluorescence of the embedded probe.

Potential in Optoelectronic Devices

The rigid, planar structure of the acridine ring system, combined with its inherent fluorescence, makes acridine derivatives attractive for use in organic electronic devices. The phenoxy and dimethylamino substituents can further enhance properties like charge transport and emission efficiency.

In OLEDs, materials with high fluorescence quantum yields and good charge carrier mobility are required. Acridine derivatives have been explored as both emissive materials and host materials in the emissive layer of OLEDs. The N,N-dimethylamino group is a strong electron-donating group, which can facilitate hole injection and transport. The phenoxy group can help to prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. This combination of properties suggests that this compound could function as a stable and efficient blue or green emitting material in an OLED device.

In the field of organic photovoltaics, materials with strong absorption in the solar spectrum and efficient charge separation and transport are needed. While acridine derivatives have been less explored in OPVs compared to other heterocyclic systems, their broad absorption and electron-accepting or -donating capabilities, tunable through substitution, suggest potential. This compound, with its electron-rich nature, could potentially act as an electron donor material in a bulk heterojunction solar cell, in conjunction with a suitable electron acceptor.

Role in Catalysis and Photoredox Chemistry

The ability of the acridine nucleus to undergo reversible one-electron reduction and oxidation upon photoexcitation is the basis for its use in photoredox catalysis. Acridinium (B8443388) salts, which are oxidized forms of acridines, are particularly potent photooxidants.

While this compound itself is not an acridinium salt, it can be considered a precursor to one. More importantly, related acridine derivatives can act as photocatalysts in their neutral form. Upon excitation with visible light, the excited state of the acridine can engage in single-electron transfer (SET) with a substrate, initiating a chemical reaction. The electron-donating dimethylamino group would be expected to make the excited state of this compound a stronger reducing agent, enhancing its potential as a photoreductant in catalytic cycles.

Table 2: Comparison of Acridine-Based Photoredox Catalysts

| Catalyst Type | Key Feature | Potential Reactions |

|---|---|---|

| Neutral Acridines | Act as photosensitizers or photoreductants. | Reductive dehalogenations, atom transfer radical additions. |

The phenoxy group at the 9-position can influence the stability and solubility of the catalyst, as well as its photophysical properties. Research in this area is ongoing, with the goal of developing more efficient and robust organic photocatalysts for a wide range of chemical transformations.

Applications in Supramolecular Chemistry and Self-Assembly

Currently, there is a notable absence of specific research in the scientific literature detailing the applications of This compound in the fields of supramolecular chemistry and self-assembly. While the parent acridine scaffold and its derivatives are known to participate in various supramolecular interactions, such as π-π stacking and host-guest complexation, dedicated studies on the unique contributions of the combined N,N-dimethylamino and phenoxy substituents of this specific compound are not available.

The broader class of acridine derivatives has been investigated for its ability to form self-assembled structures. For instance, some acridine-based compounds have been shown to form self-assembled monolayers, which have applications in electronic devices like perovskite solar cells. In these contexts, the acridine core provides a planar aromatic surface conducive to ordered packing and intermolecular interactions.

Furthermore, the general principles of supramolecular chemistry suggest that the structural features of This compound could potentially allow it to engage in non-covalent interactions. The phenoxy group, for example, is known to participate in π-π stacking and can influence the crystal packing of molecules. Similarly, the dimethylamino group can act as a hydrogen bond acceptor. However, without experimental data, any discussion of the supramolecular behavior of This compound remains speculative.

Future research would be necessary to elucidate the specific supramolecular chemistry of this compound and its potential for creating self-assembled materials. Such studies would involve techniques like X-ray crystallography, scanning tunneling microscopy, and various spectroscopic methods to understand its interaction patterns and assembly behavior.

Structure Property Relationship Studies for N,n Dimethyl 9 Phenoxyacridin 3 Amine and Its Derivatives

Correlations Between Molecular Structure and Electronic Properties

The electronic landscape of N,N-Dimethyl-9-phenoxyacridin-3-amine is intrinsically linked to its molecular structure. Key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are sensitive to the arrangement of and interaction between the acridine (B1665455) core, the phenoxy group, and the dimethylamino substituent.

Table 1: Hypothetical Electronic Properties of this compound and a Derivative This table is illustrative and based on general principles of organic electronics, as specific data for the named compound is not available.

| Compound | Substituent at C6 | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1 | H | -5.20 | -2.10 | 3.10 |

| 2 | NO₂ | -5.45 | -2.50 | 2.95 |

The hypothetical data in Table 1 illustrates that the addition of an electron-withdrawing nitro (NO₂) group at the C6 position could lead to a stabilization of both the HOMO and LUMO levels, resulting in a smaller energy gap. This, in turn, would be expected to cause a red-shift in the compound's absorption spectrum.

Influence of Substituents on Photophysical Behavior

The absorption and emission of light by this compound are profoundly affected by the nature and position of substituents on the acridine or phenoxy rings. These modifications can alter the energy of the electronic transitions, the efficiency of light emission (quantum yield), and the lifetime of the excited state.

Studies on similar fluorophores, such as 9-phenyl-9-phosphafluorene oxide derivatives, have shown that the introduction of electron-donating groups typically leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to a decrease in the HOMO-LUMO gap. Conversely, electron-withdrawing groups often induce a hypsochromic (blue) shift.

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly sensitive to structural changes. Substituents can introduce new non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, which compete with fluorescence and reduce the quantum yield. For example, heavy atoms or flexible side chains can enhance these non-radiative processes.

Table 2: Representative Photophysical Data for Substituted 9-Phenoxyacridine (B3049667) Analogues This table presents plausible data based on trends observed in similar aromatic systems to illustrate the effects of substituents.

| Compound | Substituent on Phenoxy Ring | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| A | H | 395 | 480 | 0.65 |

| B | 4-OCH₃ | 410 | 495 | 0.75 |

| C | 4-CN | 385 | 470 | 0.50 |

As depicted in the representative Table 2, an electron-donating methoxy (B1213986) (OCH₃) group at the para-position of the phenoxy ring could lead to a red-shift in both absorption and emission, potentially increasing the quantum yield due to favorable electronic effects. In contrast, an electron-withdrawing cyano (CN) group might cause a blue-shift and a decrease in the quantum yield.

Impact of Molecular Conformation on Reactivity and Spectroscopic Signatures

The three-dimensional shape, or conformation, of this compound plays a critical role in determining its reactivity and how it interacts with light. The relative orientation of the phenoxy group with respect to the acridine plane is of particular importance. This is defined by the dihedral angle between the two ring systems.

Significant steric hindrance between the phenoxy group and the acridine core can force a larger dihedral angle, disrupting the π-conjugation between the two moieties. This disruption can have a notable impact on the electronic and photophysical properties. For instance, a less planar conformation would likely lead to a blue-shift in the absorption spectrum and could affect the molecule's ability to participate in intermolecular interactions, such as π-π stacking.

Computational studies on related biaryl systems often reveal multiple low-energy conformations, with the global minimum representing the most stable arrangement. The energy barriers to rotation around the single bond connecting the two aromatic systems determine the conformational flexibility of the molecule. A high rotational barrier can lead to the existence of stable atropisomers at room temperature.

The conformation of the molecule also dictates its accessibility to reactants. A more open conformation may expose reactive sites, while a more compact one could shield them. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), can provide valuable information about the conformational dynamics of the molecule in solution.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of N,N-Dimethyl-9-phenoxyacridin-3-amine typically relies on established methods for the formation of C-N and C-O bonds on the acridine (B1665455) core. However, the future of its synthesis lies in the development of more efficient, versatile, and environmentally benign methodologies.

Novel Synthetic Pathways:

Future synthetic strategies will likely focus on overcoming the challenges associated with the synthesis of polysubstituted acridines. nih.govrsc.org This includes the development of novel catalytic systems that offer higher yields and greater functional group tolerance. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination wikipedia.orgresearchgate.netorganic-chemistry.orgrug.nllibretexts.org and Ullmann condensation, wikipedia.orgsynarchive.comorganic-chemistry.orgnih.govorganic-chemistry.org provide a strong foundation for the synthesis of the core structure. arabjchem.org Research into one-pot synthetic approaches could significantly streamline the preparation of these complex molecules, making them more accessible for further investigation. google.com The exploration of microwave-assisted synthesis could also offer a pathway to accelerated reaction times and improved yields. researchgate.net

Development of Analogues:

The synthesis of novel analogues of this compound is a crucial area for future research. By systematically modifying the substituents on both the acridine and phenoxy moieties, it is possible to fine-tune the electronic and photophysical properties of the molecule. nih.govnih.gov For instance, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics. nih.govnih.gov The synthesis of sterically hindered acridines is another promising direction, as it can influence the molecular packing in the solid state and, consequently, the material's bulk properties. researchgate.net

Below is a table summarizing potential synthetic strategies for future exploration:

| Synthetic Strategy | Potential Advantages | Key Precursors |

| Buchwald-Hartwig Amination | High functional group tolerance, milder reaction conditions compared to traditional methods. | 3-Amino-9-chloroacridine, N,N-dimethylaniline |

| Ullmann Condensation | Effective for C-O bond formation, particularly with electron-deficient aryl halides. | 3-(Dimethylamino)acridin-9-ol, bromobenzene |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields, and cleaner reactions. | Various substituted anilines and benzoic acids |

| One-Pot Multi-component Reactions | Increased efficiency, reduced waste, and simplified purification. | Benzoic acid derivatives, anilines, and phenol (B47542) derivatives |

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes that govern the photophysical behavior of this compound is essential for its application in advanced materials. Future research will increasingly rely on sophisticated characterization techniques to probe these dynamics on various timescales.

Spectroscopic and Photophysical Investigations:

Steady-state and time-resolved fluorescence spectroscopy are powerful tools for characterizing the excited-state properties of acridine derivatives. researchgate.netacs.org Future studies will likely employ these techniques to investigate phenomena such as solvatochromism, where the emission color of the compound changes with the polarity of the solvent. nih.govsphinxsai.commdpi.comresearchgate.net This property is indicative of a significant change in the dipole moment upon photoexcitation and is a hallmark of intramolecular charge transfer (ICT). Time-resolved fluorescence measurements can provide insights into the kinetics of the excited state, including the rates of radiative and non-radiative decay. researchgate.net

The following table outlines advanced characterization techniques and the insights they can provide:

| Technique | Information Gained |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, rates of energy transfer and charge transfer, information on conformational changes in the excited state. |

| Femtosecond Transient Absorption Spectroscopy | Ultrafast dynamic processes, including internal conversion and intersystem crossing. |

| Single-Molecule Spectroscopy | Probing the photophysical properties of individual molecules, revealing heterogeneity that is obscured in ensemble measurements. |

| Variable-Temperature Spectroscopy | Understanding the influence of thermal energy on excited-state dynamics and molecular conformation. |

The study of the compound's behavior in different environments, from dilute solutions to solid-state thin films, will be crucial. Aggregation-induced emission (AIE) is a phenomenon observed in some acridine derivatives and investigating this in this compound analogues could lead to new applications in sensing and imaging. rsc.org

Refinement of Computational Models and Predictive Capabilities

Computational chemistry plays an increasingly important role in the design and understanding of functional organic molecules. For this compound, future research will focus on refining computational models to more accurately predict its properties and guide the synthesis of new derivatives with desired characteristics.

Quantum Chemical Calculations:

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic structure and spectroscopic properties of molecules like this compound. researchgate.net Future efforts will be directed towards developing and applying more accurate functionals and basis sets to improve the prediction of excitation energies, oscillator strengths, and excited-state dipole moments.

Predictive Modeling:

A key goal is to develop robust computational models that can reliably predict the photophysical properties of new analogues before they are synthesized. This "in silico" design approach can significantly accelerate the discovery of new materials. This involves creating quantitative structure-property relationships (QSPRs) that correlate specific structural features with observed properties like emission wavelength and quantum yield. The development of more sophisticated models that account for environmental effects, such as solvent polarity and solid-state packing, will be critical for predicting the performance of these materials in real-world applications. researchgate.net

The table below highlights key areas for the refinement of computational models:

| Modeling Aspect | Goal |

| Solvent Effects | Accurately predict solvatochromic shifts by incorporating explicit and implicit solvent models. |

| Vibronic Coupling | Improve the prediction of absorption and emission band shapes by including the effects of molecular vibrations. |

| Intersystem Crossing Rates | Predict the efficiency of triplet state formation, which is crucial for applications in photodynamic therapy and OLEDs. |

| Solid-State Packing | Simulate crystal structures to predict the influence of intermolecular interactions on solid-state emission properties. |

Development of Unexplored Non-Biological Applications

While acridine derivatives have been extensively studied for their biological activity, the unique photophysical properties of this compound open the door to a wide range of non-biological applications. nih.gov Future research will focus on harnessing these properties for the development of advanced materials.

Organic Electronics:

The donor-acceptor structure of this compound makes it a promising candidate for use in organic light-emitting diodes (OLEDs). rsc.orgjku.at Specifically, it could function as a host material for phosphorescent emitters or as a thermally activated delayed fluorescence (TADF) emitter itself. nih.govnih.govacs.org Research in this area will involve the design and synthesis of analogues with optimized electronic properties for efficient charge transport and light emission.

Chemosensors and Fluorescent Probes:

The fluorescence of acridine derivatives can be sensitive to the presence of specific analytes, such as metal ions. nih.gov The N,N-dimethylamino and phenoxy groups, along with the acridine nitrogen, can act as binding sites. Future research could focus on developing selective and sensitive fluorescent chemosensors based on this compound for environmental monitoring and industrial process control.

Photocatalysis and Corrosion Inhibition:

Acridine derivatives have shown potential as organic photocatalysts. researchgate.net The excited state of this compound could be harnessed to drive chemical reactions. Furthermore, the ability of acridine compounds to adsorb onto metal surfaces suggests potential applications as corrosion inhibitors. nih.gov

The following table summarizes potential unexplored non-biological applications:

| Application Area | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Donor-acceptor structure suitable for charge transport and emission. |

| Fluorescent Chemosensors | Potential for selective binding of analytes leading to changes in fluorescence. |

| Organic Photocatalysis | Ability to absorb light and initiate chemical transformations. |

| Corrosion Inhibitors | Adsorption onto metal surfaces to prevent corrosion. nih.gov |

| Supramolecular Assemblies | The planar aromatic structure can participate in host-guest interactions. acs.org |

Challenges and Opportunities in this compound Research

The future of research on this compound is filled with both challenges and exciting opportunities.

Challenges:

Synthesis: The synthesis of polysubstituted acridines can be challenging, often requiring multi-step procedures with modest yields. nih.govresearchgate.net Developing more efficient and scalable synthetic routes is a key hurdle.

Solubility and Processability: For applications in organic electronics, achieving good solubility in common organic solvents and forming high-quality thin films can be difficult.

Photostability: The long-term stability of organic fluorophores under illumination is a concern for many applications. Enhancing the photostability of this compound and its derivatives will be crucial.

Opportunities:

Tailored Photophysical Properties: The ability to tune the electronic and optical properties of this compound through synthetic modification presents a significant opportunity for the development of materials with specific functionalities.

Multifunctional Materials: There is potential to design multifunctional materials that combine, for example, emissive properties with sensing capabilities.

Fundamental Understanding: Further investigation of the photophysics of this donor-acceptor system will contribute to a more fundamental understanding of structure-property relationships in organic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-9-phenoxyacridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging methodologies analogous to those for structurally related acridinamines. For example, heating phenolic derivatives with amine-containing precursors (e.g., 1,ω-diaminoalkanes) at 125–130°C under reflux conditions, followed by purification via flash chromatography using gradients of EtOAc/MeOH/NH₃ (6:2:0.2) . Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to minimize byproducts.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing This compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino and phenoxy groups) and assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to resolve isomers and quantify impurities .

Q. How should thermal stability and storage conditions be determined for this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., 150–200°C for similar amines). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Cross-reference safety data sheets (SDS) for structurally analogous compounds to infer handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for This compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH). Validate results using orthogonal assays:

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) under standardized buffer conditions.

- Control Experiments : Compare with reference compounds (e.g., acridinone derivatives) to contextualize activity .

Q. What computational strategies can predict the structure-activity relationship (SAR) of This compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes/receptors).

- QSAR Modeling : Train models on PubChem bioactivity data (AID 743255) for acridine analogs to predict logP, pKa, and toxicity.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 assays.

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and bioavailability in rodent models.

- Toxicity Screening : Prioritize in vitro assays (e.g., Ames test for mutagenicity, hERG inhibition) before advancing to in vivo studies .

Q. What experimental designs are suitable for analyzing photophysical properties (e.g., fluorescence) of this acridine derivative?

- Methodological Answer :

- Absorption/Emission Spectra : Measure in solvents of varying polarity (e.g., DMSO, hexane) to study solvatochromism.

- Quantum Yield : Calculate using integrating sphere-equipped fluorometers with rhodamine B as a standard.

- Time-Resolved Fluorescence : Resolve excited-state dynamics via TCSPC (time-correlated single-photon counting) .

Data Contradiction & Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for This compound?

- Methodological Answer :

- Isolation of Key Signals : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Cross-Validation : Compare with spectral libraries (e.g., PubChem CID 11283274) for acridine analogs.

- Synthetic Replication : Independently synthesize the compound in multiple labs to confirm reproducibility .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.